
(R)-2-bromo-7-((tert-butyldiphenylsilyl)oxy)hept-1-en-4-yl 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-bromo-7-((tert-butyldiphenylsilyl)oxy)hept-1-en-4-yl 4-methylbenzenesulfonate is a complex organic compound with a molecular formula of C30H37BrO4SSi. This compound is notable for its unique structure, which includes a bromine atom, a tert-butyldiphenylsilyl group, and a 4-methylbenzenesulfonate ester. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-bromo-7-((tert-butyldiphenylsilyl)oxy)hept-1-en-4-yl 4-methylbenzenesulfonate typically involves multiple steps. One common method starts with the preparation of the hept-1-en-4-yl intermediate, which is then brominated to introduce the bromine atom. The tert-butyldiphenylsilyl group is added through a silylation reaction, and the final step involves the esterification with 4-methylbenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
®-2-bromo-7-((tert-butyldiphenylsilyl)oxy)hept-1-en-4-yl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction can be used to modify the double bond or other functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can produce a ketone or alcohol.
Scientific Research Applications
®-2-bromo-7-((tert-butyldiphenylsilyl)oxy)hept-1-en-4-yl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-bromo-7-((tert-butyldiphenylsilyl)oxy)hept-1-en-4-yl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The bromine atom and the tert-butyldiphenylsilyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- ®-2-bromo-7-((tert-butyldiphenylsilyl)oxy)hept-1-en-4-yl 4-methylbenzenesulfonate shares similarities with other silyl-protected brominated compounds and sulfonate esters.
- Compounds like ®-2-bromo-7-((tert-butyldiphenylsilyl)oxy)hept-1-en-4-yl 4-methylbenzenesulfonate and ®-2-bromo-7-((tert-butyldiphenylsilyl)oxy)hept-1-en-4-yl 4-methylbenzenesulfonate have similar structures but differ in their functional groups.
Uniqueness
The uniqueness of ®-2-bromo-7-((tert-butyldiphenylsilyl)oxy)hept-1-en-4-yl 4-methylbenzenesulfonate lies in its specific combination of functional groups, which confer distinct reactivity and applications. The presence of the tert-butyldiphenylsilyl group provides steric protection, while the bromine atom and sulfonate ester offer sites for further chemical modification.
Properties
Molecular Formula |
C30H37BrO4SSi |
|---|---|
Molecular Weight |
601.7 g/mol |
IUPAC Name |
[(4R)-2-bromo-7-[tert-butyl(diphenyl)silyl]oxyhept-1-en-4-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C30H37BrO4SSi/c1-24-18-20-27(21-19-24)36(32,33)35-26(23-25(2)31)13-12-22-34-37(30(3,4)5,28-14-8-6-9-15-28)29-16-10-7-11-17-29/h6-11,14-21,26H,2,12-13,22-23H2,1,3-5H3/t26-/m1/s1 |
InChI Key |
AYFPFPHCFRCDQE-AREMUKBSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@H](CCCO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)CC(=C)Br |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(CCCO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)CC(=C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



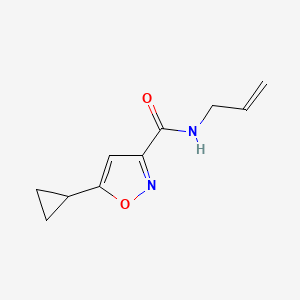

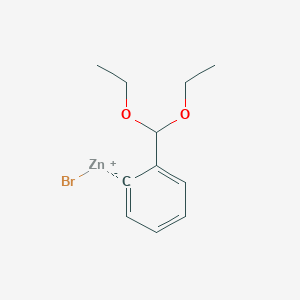
![2-({[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)benzonitrile](/img/structure/B14898831.png)
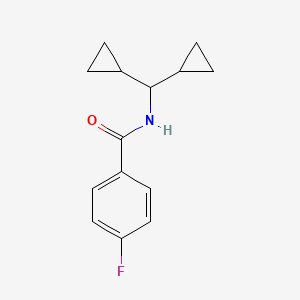

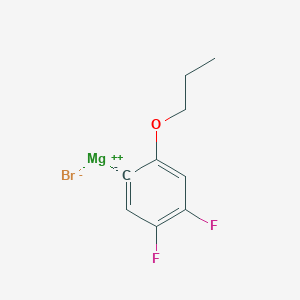
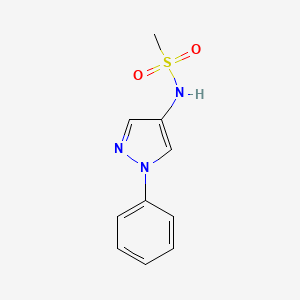

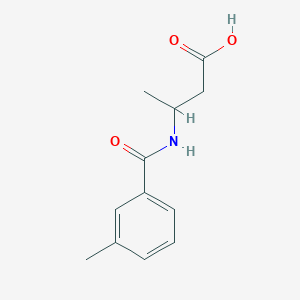
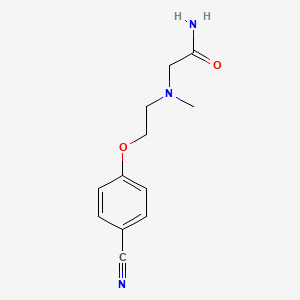
![Ethyl 2-(2-(chloromethyl)-1H-benzo[d]imidazol-6-yl)acetate](/img/structure/B14898888.png)

